3-Bromo-2-(difluoromethoxy)-4-fluoroaniline
CAS No.:
Cat. No.: VC17232219
Molecular Formula: C7H5BrF3NO
Molecular Weight: 256.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrF3NO |
|---|---|
| Molecular Weight | 256.02 g/mol |
| IUPAC Name | 3-bromo-2-(difluoromethoxy)-4-fluoroaniline |
| Standard InChI | InChI=1S/C7H5BrF3NO/c8-5-3(9)1-2-4(12)6(5)13-7(10)11/h1-2,7H,12H2 |
| Standard InChI Key | NZMDKFJWOGSXQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1N)OC(F)F)Br)F |
Introduction
3-Bromo-2-(difluoromethoxy)-4-fluoroaniline is an organic compound with the molecular formula C₇H₅BrF₃NO. It features a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to an aniline core, contributing to its unique chemical properties. This compound is primarily recognized as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, due to its ability to influence biological activity and reactivity in various applications.
Biological Activity
The biological activity of 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline is largely attributed to its interaction with specific molecular targets within biological systems. In medicinal chemistry, it may modulate enzyme or receptor activity by binding to these targets. The presence of halogen substituents can enhance the compound's binding affinity and selectivity, making it a candidate for drug development aimed at various therapeutic applications.
Applications
This compound has diverse applications across various fields, particularly in drug design and development. Interaction studies involving 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline focus on its binding affinity to proteins or enzymes. These studies are crucial for understanding how structural modifications affect biological activity and efficacy.
Comparable Compounds
Several compounds share structural similarities with 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | Used as an intermediate in organic synthesis |
| 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline | Similar halogenated structure with different positioning | |
| 4-Fluoroaniline | C₆H₆FN | Lacks the bromine but retains fluorine functionality |
| 3-Fluoroaniline | C₆H₆FN | Similar basic structure but different halogen placement |
Research Findings
The uniqueness of 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline lies in its specific arrangement of functional groups, which enhances its reactivity and biological activity compared to similar compounds. The difluoromethoxy group provides distinct electronic properties that influence its behavior in chemical reactions and biological interactions.
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